
6-Fluoroisoquinoline-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroisoquinoline-8-sulfonyl chloride is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonyl chloride typically involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoroisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Halogenating Agents: Phosphorus pentachloride, thionyl chloride.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
6-Fluoroisoquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 6-Fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The fluorine atom enhances the binding affinity of the compound to certain receptors, modulating their activity.
Comparación Con Compuestos Similares
- 4-Fluoroisoquinoline-5-sulfonyl chloride
- 6-Chloroisoquinoline-8-sulfonyl chloride
- 6-Fluoroquinoline-8-sulfonyl chloride
Comparison:
- Unique Properties: The presence of both a fluorine atom and a sulfonyl chloride group in 6-Fluoroisoquinoline-8-sulfonyl chloride imparts unique reactivity and binding properties compared to its analogs.
- Reactivity: The fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitution reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valuable in the synthesis of bioactive molecules and advanced materials .
Propiedades
Fórmula molecular |
C9H5ClFNO2S |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
6-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H |
Clave InChI |
NOTYBFBPXHIPPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)


![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)


![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)



